1-(2-((3-(4-Fluorophenyl)azepan-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
The compound contains several functional groups including a piperidine-2,6-dione ring, a sulfonyl group, and a fluorophenyl group. The piperidine ring is a common feature in many biologically active compounds . The sulfonyl group is often used in medicinal chemistry due to its ability to form strong hydrogen bonds, which can enhance the binding affinity of a drug to its target . The fluorophenyl group is a common substituent in medicinal chemistry, as the fluorine atom can enhance the metabolic stability and bioavailability of a drug .
Molecular Structure Analysis
The piperidine ring in this compound is likely to adopt a chair conformation, which is the most stable conformation for six-membered rings. The sulfonyl group is likely to be in an equatorial position, which is more stable than the axial position due to less steric hindrance .Chemical Reactions Analysis
The reactivity of this compound is likely to be influenced by the functional groups it contains. For example, the sulfonyl group can undergo substitution reactions with nucleophiles, and the carbonyl groups in the piperidine ring can undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance the compound’s water solubility, while the fluorophenyl group could increase its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[3-(4-fluorophenyl)azepan-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4S/c20-17-9-7-15(8-10-17)16-4-1-2-11-21(14-16)27(25,26)13-12-22-18(23)5-3-6-19(22)24/h7-10,16H,1-6,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAFANNVSDOLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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